molecular formula C13H10Cl2N2OS B282606 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No. B282606
M. Wt: 313.2 g/mol
InChI Key: KRWZBBJLACPBSL-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one, also known as DIBO, is a chemical compound that has been studied for its potential use in scientific research. DIBO has been found to have a wide range of biochemical and physiological effects, making it a promising tool for studying various biological processes.

Mechanism of Action

3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one works by binding to cysteine residues on proteins, which can lead to changes in protein conformation and function. This mechanism of action makes 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one a useful tool for studying protein-protein interactions and other biological processes that involve cysteine residues.
Biochemical and Physiological Effects:
3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been found to have a wide range of biochemical and physiological effects, including the inhibition of nitric oxide synthase activity, the induction of apoptosis in cancer cells, and the modulation of protein-protein interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one in lab experiments is its ability to selectively target cysteine residues on proteins, which can allow for more precise and specific studies of protein function. However, 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one can also have off-target effects and may not be suitable for all types of experiments.

Future Directions

There are several future directions for research on 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one, including the development of more specific and potent 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one analogs, the use of 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one in the study of other biological processes beyond protein-protein interactions, and the exploration of 3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one as a potential therapeutic agent for the treatment of various diseases.

Synthesis Methods

3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzaldehyde with allyl isothiocyanate in the presence of a thiol catalyst. The resulting product can then be further purified through recrystallization or column chromatography.

Scientific Research Applications

3-allyl-5-(2,4-dichlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been studied for its potential use in a variety of scientific research applications, including as a tool for studying protein-protein interactions, as a potential anti-cancer agent, and as a tool for studying the function of the nitric oxide signaling pathway.

properties

Molecular Formula

C13H10Cl2N2OS

Molecular Weight

313.2 g/mol

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H10Cl2N2OS/c1-2-5-17-12(18)11(16-13(17)19)6-8-3-4-9(14)7-10(8)15/h2-4,6-7H,1,5H2,(H,16,19)/b11-6-

InChI Key

KRWZBBJLACPBSL-WDZFZDKYSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/NC1=S

SMILES

C=CCN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)NC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)NC1=S

Origin of Product

United States

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